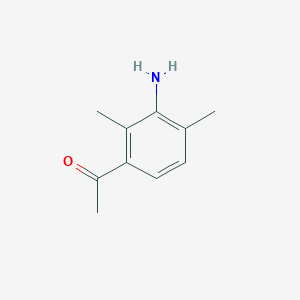

1-(3-Amino-2,4-dimethylphenyl)ethanone

説明

特性

CAS番号 |

120738-22-9 |

|---|---|

分子式 |

C10H13NO |

分子量 |

163.22 g/mol |

IUPAC名 |

1-(3-amino-2,4-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5H,11H2,1-3H3 |

InChIキー |

FHPSBOOCBOLPHO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(=O)C)C)N |

正規SMILES |

CC1=C(C(=C(C=C1)C(=O)C)C)N |

同義語 |

Ethanone, 1-(3-amino-2,4-dimethylphenyl)- (9CI) |

製品の起源 |

United States |

"1-(3-Amino-2,4-dimethylphenyl)ethanone" chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3-Amino-2,4-dimethylphenyl)ethanone

Introduction

1-(3-Amino-2,4-dimethylphenyl)ethanone is a substituted aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a nucleophilic amino group, a reactive ketone moiety, and a sterically hindered, electron-rich aromatic ring, makes it a versatile building block for the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, and specialized polymers. The strategic placement of the amino and acetyl groups, meta to each other, combined with the ortho and para methyl substituents, dictates a distinct profile of reactivity and imparts specific physicochemical properties.

This technical guide provides a comprehensive, in-depth analysis of 1-(3-Amino-2,4-dimethylphenyl)ethanone. In the absence of extensive published data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon empirical data from closely related structural analogs to present a predictive yet scientifically grounded overview. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in their work. We will explore its core chemical properties, propose a robust synthetic pathway, detail its predicted spectroscopic signature, and analyze its chemical reactivity, all while maintaining a focus on the causal relationships between its structure and function.

Molecular Structure and Core Identifiers

The foundational step in understanding the chemical nature of 1-(3-Amino-2,4-dimethylphenyl)ethanone is the analysis of its molecular architecture. The molecule is built upon an acetophenone core, which is further functionalized with three key substituents on the phenyl ring.

-

Acetyl Group (-COCH₃): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It also serves as a key handle for a variety of chemical transformations.

-

Amino Group (-NH₂): A strongly electron-donating group that potently activates the aromatic ring and directs electrophilic substitution to the ortho and para positions. Its basic and nucleophilic nature is central to many of its characteristic reactions.

-

Methyl Groups (-CH₃): Two electron-donating groups that further activate the aromatic ring and introduce significant steric hindrance, influencing the accessibility of adjacent positions.

The interplay of these electronic and steric effects is paramount to the compound's overall chemical profile.

Figure 1: Chemical structure of 1-(3-Amino-2,4-dimethylphenyl)ethanone.

Table 1: Compound Identifiers and Predicted Physicochemical Properties

| Parameter | Predicted Value / Identifier | Source / Basis for Prediction |

|---|---|---|

| IUPAC Name | 1-(3-Amino-2,4-dimethylphenyl)ethanone | - |

| Synonyms | 3-Amino-2,4-dimethylacetophenone | - |

| CAS Number | Not assigned | Based on literature search |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Appearance | Yellow to brown solid or oil | Analogy to 3'-aminoacetophenone |

| Boiling Point | > 250 °C | Extrapolated from 3',4'-dimethylacetophenone (243 °C)[1] and accounting for H-bonding from the amino group. |

| Density | ~1.0-1.1 g/cm³ | Analogy to 3',4'-dimethylacetophenone (1.001 g/mL)[1][2] |

| Solubility | Soluble in organic solvents (ethanol, acetone); sparingly soluble in water. | General properties of aminoacetophenones[3] |

Proposed Synthesis and Purification

A robust and logical synthetic route to 1-(3-Amino-2,4-dimethylphenyl)ethanone involves the nitration of a readily available dimethylacetophenone precursor, followed by a chemoselective reduction of the nitro group. This strategy avoids the complications associated with direct Friedel-Crafts acylation of anilines, which typically requires protection of the amino group to prevent complexation with the Lewis acid catalyst.[4][5][6]

Figure 2: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a predictive methodology based on standard procedures for the nitration of aromatic ketones and the subsequent reduction of nitroarenes.[7][8]

Part A: Nitration of 1-(2,4-Dimethylphenyl)ethanone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(2,4-Dimethylphenyl)ethanone (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of the acetophenone from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The strong activating effects of the two methyl groups direct the nitration primarily to the ortho/para positions relative to them. The position ortho to both methyl groups (C3) is the most likely site of substitution.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate of 1-(2,4-Dimethyl-3-nitrophenyl)ethanone should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Part B: Reduction of 1-(2,4-Dimethyl-3-nitrophenyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the synthesized 1-(2,4-Dimethyl-3-nitrophenyl)ethanone (1.0 eq) and granulated tin (3.0 eq).

-

Addition of Acid: Slowly add concentrated hydrochloric acid (sufficient volume to create a stirrable slurry). The reaction is exothermic and should be controlled with occasional cooling.[8]

-

Reaction: Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reduction can be monitored by TLC until the starting nitro compound is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any unreacted tin. Carefully make the filtrate basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts as hydroxides.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-(3-Amino-2,4-dimethylphenyl)ethanone. Further purification can be achieved via column chromatography on silica gel.

Predicted Spectroscopic Profile

The structural elucidation of 1-(3-Amino-2,4-dimethylphenyl)ethanone relies on a combination of spectroscopic techniques. The following data is predicted based on established substituent effects and analysis of analogous compounds.[9][10]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -C(O)CH₃ (Acetyl) | ~2.55 | Singlet | 3H | Typical range for an acetyl methyl group on an aromatic ring. |

| -CH₃ (Aryl, C2) | ~2.20 | Singlet | 3H | Methyl group ortho to the acetyl group. |

| -CH₃ (Aryl, C4) | ~2.35 | Singlet | 3H | Methyl group para to the acetyl group. |

| -NH₂ (Amino) | ~3.8 - 4.5 | Broad Singlet | 2H | Chemical shift is variable and depends on concentration and solvent. |

| Ar-H (H-5) | ~6.70 | Singlet | 1H | Shielded by the ortho amino and para methyl groups. |

| Ar-H (H-6) | ~7.50 | Singlet | 1H | Deshielded by the ortho acetyl group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -C(O)CH₃ | ~26.5 | Standard for acetyl methyl carbon. |

| -CH₃ (Aryl, C2) | ~15.0 | Typical range for aryl methyl carbons. |

| -CH₃ (Aryl, C4) | ~21.0 | Typical range for aryl methyl carbons. |

| Ar-C (C-5, C-6) | ~115 - 135 | Aromatic carbons bearing a proton. |

| Ar-C (C-1, C-2, C-3, C-4) | ~125 - 150 | Quaternary aromatic carbons attached to substituents. |

| C=O (Carbonyl) | ~198.0 | Characteristic of aryl ketones. |

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3450 - 3300 | Symmetric & Asymmetric Stretch (doublet) |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 2980 - 2850 | Stretch |

| C=O (Ketone) | 1670 - 1685 | Stretch |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretch |

| C-N (Amine) | 1340 - 1250 | Stretch |

Mass Spectrometry (MS):

-

Predicted Molecular Ion (M⁺): m/z = 163.

-

Predicted Major Fragments: m/z = 148 ([M-CH₃]⁺), m/z = 120 ([M-COCH₃]⁺).

Predicted Chemical Reactivity

The reactivity of 1-(3-Amino-2,4-dimethylphenyl)ethanone is governed by its three functional groups.

Reactions Involving the Amino Group

The primary amino group is a potent nucleophile and base, enabling a wide range of reactions.

-

Acylation: Reacts readily with acyl chlorides or anhydrides to form the corresponding amides. This is also a common strategy to protect the amino group.[11][12]

-

Diazotization: Can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. These salts are versatile intermediates for introducing a variety of functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions.

-

Schiff Base Formation: Undergoes condensation with aldehydes and ketones to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates in organic synthesis.

Reactions Involving the Acetyl Group

The ketone functionality provides another site for chemical modification.

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), which typically does not affect an aromatic nitro group if present in a precursor.[13][14]

-

Condensation Reactions: The α-methyl protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.[3]

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring is directed by the existing groups. The amino group is a powerful ortho-, para-director, as are the methyl groups. The acetyl group is a meta-director.

-

Directing Effects: The overall activating and directing influence will be dominated by the strongly activating amino group. Electrophiles are predicted to substitute at the C-6 position (ortho to the amino group) or the C-5 position (para to the amino group). However, the C-5 position is already occupied by a proton. The C-6 position is sterically unhindered. Therefore, electrophilic substitution is most likely to occur at the C-6 position.

Figure 3: Analysis of directing effects for electrophilic aromatic substitution.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Amino-2,4-dimethylphenyl)ethanone is not available, a safety profile can be inferred from analogous compounds like 3'-aminoacetophenone and various dimethylacetophenones.

-

Potential Hazards: Expected to be harmful if swallowed. May cause skin and serious eye irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

1-(3-Amino-2,4-dimethylphenyl)ethanone emerges as a promising, albeit under-characterized, chemical entity. This guide has constructed a detailed predictive profile of its properties, synthesis, and reactivity by integrating fundamental chemical principles with data from structurally similar molecules. The analysis reveals a compound with distinct reactivity at its amino and acetyl functionalities, and a highly activated aromatic ring poised for specific electrophilic substitution. The proposed synthetic route offers a logical and scalable pathway for its preparation, enabling further empirical investigation. It is our hope that this technical guide will serve as a valuable resource for researchers, catalyzing new explorations into the chemistry and potential applications of this versatile molecule.

References

- Benchchem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles. Benchchem.

- ChemicalBook. (2023).

- ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones | Request PDF.

- Indian Journal of Chemistry. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.

- Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-3'-nitroacetophenone: A Technical Guide. Benchchem.

- Frontiers in Chemistry. (n.d.).

- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.

- AiFChem. (2025). 17071-24-8 | 1-(3-Amino-4-methylphenyl)ethanone. AiFChem.

- Chemical Synthesis Database. (2025). 1-(3,4-dimethylphenyl)ethanone.

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.). EP0052280B1 - Process for the production of 3-amino-4,6-diacetyl phenol or a derivative thereof.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Chemistry LibreTexts.

- ChemScene. (n.d.). 3637-01-2 | 1-(3,4-Dimethylphenyl)ethanone. ChemScene.

- University of Minnesota. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- MDPI. (2021). Amino Acetophenones for Natural Product Analogs | Encyclopedia MDPI. MDPI.

- BLD Pharm. (n.d.). 99-03-6|1-(3-Aminophenyl)ethanone. BLD Pharm.

- Organic Chemistry Portal. (n.d.).

- Benchchem. (2026). Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction. Benchchem.

- CymitQuimica. (n.d.). CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)-. CymitQuimica.

- ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding....

- NMRDB. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. NMRDB.org.

- ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone.

- MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

- Benchchem. (2025). Synthesis Protocol for 1-(4-Amino-3-nitrophenyl)

- Sigma-Aldrich. (n.d.). 3′,4′-Dimethylacetophenone 98%. Sigma-Aldrich.

- Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone. Benchchem.

- Benchchem. (2025). Common side products in the reduction of 3'-nitroacetophenone. Benchchem.

- IUCrData. (2018). data reports 1-(2-Amino-4,5-dimethylphenyl)ethanone.

- Organic Chemistry Portal. (n.d.). Acetamides. Organic Chemistry Portal.

- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences.

- Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses.

- ChemicalBook. (n.d.). 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum. ChemicalBook.

- Chemistry Stack Exchange. (2016). Chemoselectivity in reduction of 3′-nitroacetophenone. Chemistry Stack Exchange.

- Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. Chemaxon.

- Desklib. (2021). Chemistry Lab: Selective Reductions of m-Nitroacetophenone. Desklib.

- PubChem. (n.d.). 2'-Nitroacetophenone. PubChem.

- nmrshiftdb2. (2025).

- Sigma-Aldrich. (n.d.). 4′-Methoxy-3′-nitroacetophenone 97%. Sigma-Aldrich.

- PubChem. (n.d.). 2,4-Dimethylacetophenone. PubChem.

- Echemi. (n.d.). 2′,4′-Dimethylacetophenone | 89-74-7. Echemi.

- ChemicalBook. (n.d.). 3',4'-Dimethylacetophenone | 3637-01-2. ChemicalBook.

- NIST. (n.d.). 4-N,N-Dimethylaminoacetophenone. NIST WebBook.

Sources

- 1. 3 ,4 -Dimethylacetophenone 98 3637-01-2 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 11. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 12. Acetamides [organic-chemistry.org]

- 13. Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction - Oreate AI Blog [oreateai.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Comprehensive Technical Guide: 1-(3-Amino-2,4-dimethylphenyl)ethanone (CAS: 120738-22-9)

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, sterically hindered anilines serve as critical building blocks for designing conformationally restricted therapeutics. 1-(3-Amino-2,4-dimethylphenyl)ethanone , universally identified by its CAS Registry Number 120738-22-9 [1], is a highly specialized acetophenone derivative. It is primarily utilized as a precursor in the synthesis of N-arylanthranilic acid derivatives (fenamates), a potent class of non-steroidal anti-inflammatory drugs (NSAIDs) and anti-allergic agents.

This whitepaper provides a rigorous technical breakdown of its physicochemical properties, regioselective synthesis, and downstream application protocols, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling

Accurate compound characterization is the foundation of reproducible research. The structural arrangement of 1-(3-Amino-2,4-dimethylphenyl)ethanone features an electron-withdrawing acetyl group and two electron-donating methyl groups, which collectively dictate its reactivity profile.

| Parameter | Specification / Data |

| Chemical Name | 1-(3-Amino-2,4-dimethylphenyl)ethanone |

| CAS Registry Number | 120738-22-9 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Common Synonyms | 3'-Amino-2',4'-dimethylacetophenone; Ethanone, 1-(3-amino-2,4-dimethylphenyl)- (9CI) |

| Key Functional Groups | Primary amine (-NH₂), Ketone (-C=O), Aryl methyls (-CH₃) |

| Structural Topology | 1,2,3,4-tetrasubstituted benzene ring |

Synthetic Methodologies & Mechanistic Causality

The synthesis of 1-(3-Amino-2,4-dimethylphenyl)ethanone requires strict regiochemical control. The standard route involves the nitration of 2,4-dimethylacetophenone followed by selective reduction.

Phase 1: Regioselective Nitration

-

Objective: Introduce a nitro group precisely at the 3-position.

-

Causality Insight: The acetyl group at C1 is meta-directing, while the methyl groups at C2 and C4 are ortho/para-directing. Both the C3 and C5 positions are synergistically activated. However, the C3 position is flanked by two methyl groups. While sterically hindered, thermodynamic control and subsequent purification allow for the isolation of the desired 3-nitro isomer. Temperature control is critical to prevent the runaway oxidation of the methyl groups by nitric acid.

Protocol:

-

Preparation: Dissolve 1.0 eq of 2,4-dimethylacetophenone in concentrated sulfuric acid (H₂SO₄) and chill to 0–5 °C using an ice-salt bath.

-

Addition: Slowly add 1.05 eq of concentrated nitric acid (HNO₃) pre-mixed with H₂SO₄ dropwise. Maintain the internal temperature strictly below 10 °C.

-

Quenching: Stir for 2 hours, then pour the reaction mixture over crushed ice to precipitate the crude nitro-intermediates.

-

Isolation: Filter the precipitate and recrystallize from hot ethanol to isolate pure 2,4-dimethyl-3-nitroacetophenone, leaving the more soluble 5-nitro isomer in the mother liquor.

Phase 2: Controlled Reduction

-

Objective: Reduce the nitro group to a primary amine without reducing the ketone.

-

Causality Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Zn/HCl). Strong chemical reductants risk reducing the ketone moiety to a secondary alcohol, whereas mild catalytic hydrogenation selectively targets the nitro group under ambient pressure.

Protocol:

-

Setup: Dissolve the purified 3-nitro intermediate in absolute ethanol. Add 10% w/w Pd/C catalyst (approx. 5% by weight of the substrate).

-

Hydrogenation: Evacuate the reaction vessel and purge with nitrogen three times. Introduce hydrogen gas (H₂) at 1 atm via a balloon or Parr shaker. Stir vigorously at room temperature until hydrogen consumption ceases.

-

Filtration: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst.

-

Concentration: Evaporate the filtrate under reduced pressure to yield 1-(3-Amino-2,4-dimethylphenyl)ethanone (CAS 120738-22-9).

Figure 1: Regioselective synthetic pathway of 1-(3-Amino-2,4-dimethylphenyl)ethanone.

Downstream Application: Ullmann Condensation

The primary industrial utility of CAS 120738-22-9 is its role as an aniline donor in the Ullmann condensation to form highly substituted N-arylanthranilic acids [2]. These compounds exhibit profound anti-inflammatory and bradykinin-antagonist properties.

Experimental Protocol: Synthesis of N-(3-acetyl-2,6-dimethylphenyl)anthranilic acid

-

Causality Insight: Cupric acetate (Cu(OAc)₂) acts as the transition metal catalyst, facilitating the oxidative addition/reductive elimination cycle required for C-N bond formation. N-ethylmorpholine is utilized as a sterically hindered, non-nucleophilic base to neutralize the hydrobromic acid byproduct without triggering unwanted side reactions [3].

Step-by-Step Workflow:

-

Reagent Assembly: In a dry flask, combine 32.5 g of potassium o-bromobenzoate, 20.6 g of 1-(3-amino-2,4-dimethylphenyl)ethanone, and 4.0 g of anhydrous cupric acetate.

-

Solvent & Base: Add 1.5 mL of N-ethylmorpholine and 100 mL of anhydrous N,N-dimethylacetamide (DMAc).

-

Thermal Activation: Purge the system with nitrogen. Heat the stirred mixture to 125 °C for 24 hours. The nitrogen atmosphere is critical to prevent the oxidative degradation of the amine.

-

Quench & Wash: Cool the mixture to room temperature. Dilute with 200 mL of 1 N NaOH (aq). Wash the basic aqueous layer with diethyl ether to extract unreacted neutral organics.

-

Isolation: Treat the aqueous phase with diatomaceous earth, filter, and chill the filtrate. Acidify dropwise with cold 1 N HCl until the N-arylanthranilic acid derivative precipitates. Filter, wash with cold water, and dry under a vacuum.

Figure 2: Step-by-step Ullmann condensation workflow for N-arylanthranilic acid synthesis.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized CAS 120738-22-9 before utilizing it in sensitive cross-coupling reactions, the following analytical self-validation matrix must be applied:

-

FT-IR Spectroscopy: The success of the Phase 2 reduction is validated by the complete disappearance of the asymmetric and symmetric -NO₂ stretching bands (approx. 1530 and 1350 cm⁻¹) and the emergence of the characteristic primary amine N-H stretching doublet (3300–3400 cm⁻¹).

-

¹H-NMR (CDCl₃, 400 MHz):

-

A broad singlet integrating for 2 protons (approx. δ 3.5–4.0 ppm) confirms the -NH₂ group.

-

The acetyl methyl group appears as a sharp singlet near δ 2.5 ppm.

-

The two aromatic methyls at C2 and C4 appear as distinct singlets near δ 2.1–2.3 ppm.

-

Crucial Structural Proof: Because the ring is 1,2,3,4-tetrasubstituted, the remaining protons at C5 and C6 are adjacent. They will manifest as two distinct doublets with an ortho-coupling constant (J ≈ 8.0 Hz) in the aromatic region (δ 6.5–7.5 ppm), definitively proving the regiochemistry of the initial nitration.

-

References

- United States Patent and Trademark Office. "Anthranilic acid compounds and methods for their production (US Patent 3,413,313).

-

Organic Chemistry Portal. "Ullmann Reaction - Mechanistic Insights and Applications in Organic Synthesis." Organic-Chemistry.org.[Link]

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-2,4-dimethylphenyl)ethanone

Introduction

1-(3-Amino-2,4-dimethylphenyl)ethanone is a substituted acetophenone derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The strategic placement of amino, acetyl, and dimethyl groups on the phenyl ring presents a unique synthetic challenge that requires careful consideration of regioselectivity and functional group compatibility. This guide provides a comprehensive overview of a viable synthetic pathway for this molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests two primary approaches. The first involves a Friedel-Crafts acylation of a corresponding aniline derivative. However, the amino group's basicity can lead to complexation with the Lewis acid catalyst, deactivating the ring towards acylation. While protection of the amino group is a possible workaround, the directing effects of the resulting acetamido group on 2,6-dimethylaniline would likely lead to acylation at the para-position, yielding an undesired isomer.

Therefore, a more promising strategy, and the one detailed in this guide, begins with a pre-formed acetophenone and subsequently introduces the amino functionality. This approach hinges on the regioselective nitration of a commercially available starting material, 2,4-dimethylacetophenone, followed by the selective reduction of the nitro group. This pathway offers better control over the final substitution pattern.

Caption: Retrosynthetic analysis of 1-(3-Amino-2,4-dimethylphenyl)ethanone.

Synthesis Pathway: A Step-by-Step Guide

Step 1: Synthesis of 2,4-Dimethylacetophenone via Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of m-xylene. This classic electrophilic aromatic substitution reaction introduces the acetyl group to the aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride, to form a highly electrophilic acylium ion.[2]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 eq.) in an excess of m-xylene (which acts as both reactant and solvent).

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Add acetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and wash it with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[3]

Step 2: Regioselective Nitration of 2,4-Dimethylacetophenone

This is the most critical step in the synthesis, as it determines the final substitution pattern. The nitration of 2,4-dimethylacetophenone involves an electrophilic aromatic substitution reaction with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The regioselectivity is governed by the directing effects of the substituents already on the ring.[4]

The two methyl groups are ortho, para-directing and activating, while the acetyl group is meta-directing and deactivating. The positions ortho to the methyl groups are positions 3 and 5. The position para to the 4-methyl group is position 1 (already substituted). The position ortho to the 2-methyl group is position 3. The position meta to the acetyl group is position 3 and 5. The strong activating and directing effect of the two methyl groups, combined with the meta-directing effect of the acetyl group, will predominantly direct the incoming nitro group to the 3-position.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 2,4-dimethylacetophenone (1.0 eq.).

-

Cooling: Cool the flask to -5 to 0 °C using an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) with cooling.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,4-dimethylacetophenone, maintaining the reaction temperature below 5 °C. The addition should take approximately 30-60 minutes.[5]

-

Reaction: After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent such as ethanol to yield 1-(3-nitro-2,4-dimethylphenyl)ethanone.

Step 3: Reduction of 1-(3-Nitro-2,4-dimethylphenyl)ethanone

The final step is the selective reduction of the nitro group to an amine. It is crucial to choose a reducing agent that does not affect the ketone functionality. Several methods are effective for this transformation.[6][7]

-

Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[8] This method often provides high yields and purity.[1]

-

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[7] This method is robust and cost-effective but can require a more involved work-up to remove metal salts.

Caption: Overall synthetic workflow.

Experimental Protocol: Reduction (Catalytic Hydrogenation)

-

Reaction Setup: In a round-bottom flask or a Parr hydrogenation apparatus, dissolve 1-(3-nitro-2,4-dimethylphenyl)ethanone (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon can be used for small-scale reactions) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(3-amino-2,4-dimethylphenyl)ethanone. The product can be further purified by recrystallization or column chromatography.

Data Summary

| Step | Product | Starting Material | Reagents | Expected Yield | Key Analytical Data |

| 1 | 2,4-Dimethylacetophenone | m-Xylene | Acetyl chloride, AlCl₃ | 75-85% | ¹H NMR, IR, GC-MS |

| 2 | 1-(3-Nitro-2,4-dimethylphenyl)ethanone | 2,4-Dimethylacetophenone | HNO₃, H₂SO₄ | 70-80% | ¹H NMR, IR, Melting Point |

| 3 | 1-(3-Amino-2,4-dimethylphenyl)ethanone | 1-(3-Nitro-2,4-dimethylphenyl)ethanone | H₂, Pd/C | >90% | ¹H NMR, ¹³C NMR, MS, IR |

Conclusion

The synthesis of 1-(3-amino-2,4-dimethylphenyl)ethanone is most effectively achieved through a three-step sequence starting from m-xylene. The key steps involve a Friedel-Crafts acylation to form 2,4-dimethylacetophenone, followed by a regioselective nitration at the 3-position, and concluding with a selective reduction of the nitro group. This pathway provides a reliable and scalable method for the preparation of this valuable chemical intermediate. Careful control of reaction conditions, particularly during the nitration step, is paramount to ensure high regioselectivity and yield.

References

- Google Patents. (n.d.). Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone.

-

Journal of Chemical Education. (1979). The selective reduction of meta- (and para-) nitroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). Continuous two step flow synthesis of m-amino acetophenone.

-

PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone. Retrieved from [Link]

-

Journal of Organic Chemistry. (1993). Regioselectivity in the nitration of tetraphenylporphyrin. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

RSC Publishing. (2003). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]

-

Chegg.com. (2021, March 22). Solved: The Friedel-Crafts acylation of N,N-dimethylaniline.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 7. Retrieved from [Link]

-

World Journal of Chemical Education. (2014). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. Retrieved from [Link]

-

Molecules. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Molecules. (2020). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

-

Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

IUCrData. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-amino-2-hydroxyacetophenone.

-

NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethylphenyl)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

Sources

- 1. CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Amino-2,4-dimethylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(3-Amino-2,4-dimethylphenyl)ethanone. In the absence of direct experimental spectra in publicly available databases, this document synthesizes established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing the influence of the amino, acetyl, and methyl substituents on the phenyl ring, we present a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of the expected spectroscopic signature of this compound, thereby aiding in its synthesis, identification, and characterization. Detailed, field-proven protocols for sample preparation and spectral acquisition are also provided to ensure the generation of high-quality, reproducible data.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about molecular structure, functional groups, and molecular weight.[1][2][3] 1-(3-Amino-2,4-dimethylphenyl)ethanone, a substituted acetophenone, represents a scaffold of interest in medicinal chemistry due to the prevalence of the acetophenone moiety in pharmacologically active compounds. An in-depth understanding of its spectroscopic properties is, therefore, crucial for its unambiguous identification, purity assessment, and the elucidation of its role in structure-activity relationship (SAR) studies. This guide aims to bridge the current gap in available data by providing a robust, predictive analysis of its spectral features, grounded in fundamental principles and data from analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to provide key insights into the proton environment of 1-(3-Amino-2,4-dimethylphenyl)ethanone. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl group, as well as the methyl substituents on the aromatic ring.[4][5] Predictions are based on established substituent effects on the benzene ring and analysis of similar aromatic compounds.[6][7]

Table 1: Predicted ¹H NMR Data for 1-(3-Amino-2,4-dimethylphenyl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.0-7.2 | d | 1H |

| H-6 | ~6.5-6.7 | d | 1H |

| -NH₂ (Amino) | ~3.5-4.5 | br s | 2H |

| -C(O)CH₃ (Acetyl) | ~2.5-2.6 | s | 3H |

| Ar-CH₃ (C2) | ~2.2-2.4 | s | 3H |

| Ar-CH₃ (C4) | ~2.1-2.3 | s | 3H |

Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 8-9 Hz for ortho coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and provide information about their chemical environment. The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring.[8][9][10][11]

Table 2: Predicted ¹³C NMR Data for 1-(3-Amino-2,4-dimethylphenyl)ethanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~198-202 |

| C-3 (C-NH₂) | ~145-149 |

| C-1 (C-C(O)CH₃) | ~135-139 |

| C-2 (C-CH₃) | ~133-137 |

| C-4 (C-CH₃) | ~128-132 |

| C-5 | ~125-129 |

| C-6 | ~115-119 |

| -C(O)C H₃ (Acetyl) | ~25-29 |

| Ar-C H₃ (C2) | ~18-22 |

| Ar-C H₃ (C4) | ~16-20 |

Chemical shifts are referenced to TMS at 0.00 ppm.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.[12][13][14] The primary amine, the aromatic ketone, and the substituted benzene ring will each give rise to distinct vibrational modes.[15][16][17]

Table 3: Predicted IR Absorption Bands for 1-(3-Amino-2,4-dimethylphenyl)ethanone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 | Two bands, medium intensity |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak intensity |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium intensity |

| C=O Stretch (Ketone) | 1660-1685 | Strong, sharp absorption |

| C=C Stretch (Aromatic) | 1550-1600 | Medium to strong intensity |

| N-H Bend (Amine) | 1580-1650 | Medium intensity |

| C-N Stretch (Aromatic Amine) | 1250-1335 | Medium to strong intensity |

| C-H Bend (Aromatic) | 800-900 | Strong intensity, indicative of substitution pattern |

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern upon ionization.[1][2][18] Aromatic ketones typically undergo characteristic fragmentation pathways.[6][19][20][21][22]

Table 4: Predicted Mass Spectrometry Fragments for 1-(3-Amino-2,4-dimethylphenyl)ethanone

| m/z | Predicted Fragment | Description |

| 163 | [M]⁺• | Molecular ion |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage) |

| 120 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment |

Experimental Protocols

To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to standardized instrument parameters are essential. The following protocols are provided as a guide for the analysis of 1-(3-Amino-2,4-dimethylphenyl)ethanone.

NMR Spectroscopy

Caption: Workflow for IR spectroscopy using an ATR accessory.

Protocol:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, which is a common and simple method, place a small amount of the solid sample directly onto the ATR crystal. [23][24]Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

Data Acquisition: First, collect a background spectrum of the empty ATR crystal. [25]Then, with the sample in place, collect the sample spectrum. [26]Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. [25]Perform a baseline correction and identify the peak positions.

Mass Spectrometry

Sources

- 1. fiveable.me [fiveable.me]

- 2. hscprep.com.au [hscprep.com.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. jackwestin.com [jackwestin.com]

- 19. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 20. GCMS Section 6.11.3 [people.whitman.edu]

- 21. scribd.com [scribd.com]

- 22. uni-saarland.de [uni-saarland.de]

- 23. eag.com [eag.com]

- 24. rtilab.com [rtilab.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scribd.com [scribd.com]

Physical and chemical properties of 3'-Amino-2',4'-dimethylacetophenone

An In-depth Technical Guide to the Physical and Chemical Properties of 3'-Amino-2',4'-dimethylacetophenone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undisclosed Chemical Space

In the landscape of chemical research and drug discovery, we often encounter compounds that, while structurally plausible and of significant interest, lack a comprehensive body of published experimental data. 3'-Amino-2',4'-dimethylacetophenone is one such molecule. As of the date of this guide, a thorough search of public chemical databases and scientific literature has not yielded direct experimental data for this specific compound.

This guide, therefore, adopts a predictive and inferential approach, grounded in established principles of physical organic chemistry. By systematically analyzing structurally related and well-characterized analogs, we can construct a robust profile of the expected physical and chemical properties of 3'-Amino-2',4'-dimethylacetophenone. Our primary reference compounds for this analysis are 2',4'-Dimethylacetophenone and 3'-Aminoacetophenone . The former provides the foundational acetophenone framework with the characteristic dimethyl substitution pattern, while the latter informs on the electronic and physical influence of an amino group at the 3'-position.

This document is structured to first present the known properties of these parent structures, followed by a dedicated section on the predicted characteristics of the target compound, 3'-Amino-2',4'-dimethylacetophenone. It is our intent that this guide will serve as a valuable resource for researchers, enabling informed decisions in experimental design, synthesis, and application.

I. The Parent Scaffold: 2',4'-Dimethylacetophenone

The foundational structure for our target molecule is 2',4'-dimethylacetophenone. Understanding its properties is the first step in predicting the characteristics of its amino-substituted derivative.

A. Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [1] |

| CAS Number | 89-74-7 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Colorless to slightly yellow oily liquid | [1] |

| Boiling Point | 117-118 °C @ 18 mm Hg | [1][2] |

| Density | 0.997 g/mL at 25 °C | [2] |

| Refractive Index | 1.535 (n20/D) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |

B. Spectroscopic Profile

The spectroscopic data for 2',4'-dimethylacetophenone provides a baseline for interpreting the spectra of its derivatives.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the two methyl groups on the aromatic ring, the acetyl methyl group, and the aromatic protons.

-

¹³C NMR Spectroscopy : The carbon NMR will show signals for the carbonyl carbon, the aromatic carbons (with quaternary carbons having lower intensities), and the three methyl carbons.

-

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone is expected around 1685 cm⁻¹.[3] Additional bands corresponding to C-H stretching of the methyl groups and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns for acetophenones include the loss of a methyl group (M-15) and the formation of an acylium ion.

II. The Amino Substituent Effect: Insights from 3'-Aminoacetophenone

To understand the influence of an amino group at the 3'-position, we turn to 3'-aminoacetophenone. The introduction of the -NH₂ group is expected to significantly alter the electronic and physical properties of the molecule.

A. Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(3-aminophenyl)ethanone | [4] |

| CAS Number | 99-03-6 | [4][5] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [4] |

| Appearance | Not specified, likely a solid at room temperature | |

| Boiling Point | 289-290 °C (Predicted) | [5] |

| Safety | Harmful if swallowed, causes serious eye irritation. | [4] |

The presence of the amino group, capable of hydrogen bonding, is expected to increase the melting and boiling points compared to the non-substituted acetophenone. It also introduces a basic character to the molecule.

III. Predicted Profile of 3'-Amino-2',4'-dimethylacetophenone

By combining the structural features of 2',4'-dimethylacetophenone with the known effects of a 3'-amino group, we can construct a predicted profile for 3'-Amino-2',4'-dimethylacetophenone.

A. Predicted Chemical Identity and Physical Properties

| Property | Predicted Value | Rationale |

| IUPAC Name | 1-(3-amino-2,4-dimethylphenyl)ethanone | Based on IUPAC nomenclature rules. |

| CAS Number | Not assigned | This is a novel or not widely reported compound. |

| Molecular Formula | C₁₀H₁₃NO | Addition of an amino group to C₁₀H₁₂O. |

| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a light-colored solid | The amino group may impart color and increase intermolecular forces, leading to a solid state. |

| Melting Point | Higher than 2',4'-dimethylacetophenone | The introduction of the amino group allows for hydrogen bonding, increasing the energy required to break the crystal lattice. |

| Boiling Point | Significantly higher than 2',4'-dimethylacetophenone | Hydrogen bonding from the amino group will increase intermolecular forces, raising the boiling point. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | The amino group will increase polarity and allow for hydrogen bonding with water, but the overall hydrophobic character of the dimethylated aromatic ring will limit aqueous solubility. |

| pKa | Estimated to be around 4-5 for the conjugate acid | The amino group is basic. The exact pKa will be influenced by the electronic effects of the acetyl and methyl groups. |

B. Predicted Spectroscopic Features

-

¹H NMR Spectroscopy :

-

The appearance of a broad singlet corresponding to the -NH₂ protons, which is exchangeable with D₂O.

-

Shifts in the aromatic proton signals due to the electron-donating nature of the amino group.

-

Distinct signals for the two aromatic methyl groups and the acetyl methyl group.

-

-

¹³C NMR Spectroscopy :

-

The carbon attached to the amino group (C-3') will be significantly shielded (shifted upfield) compared to the corresponding carbon in 2',4'-dimethylacetophenone.

-

Other aromatic carbons will also experience shifts due to the electronic effect of the amino group.

-

-

Infrared (IR) Spectroscopy :

-

Two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

A strong C=O stretching band, likely shifted to a slightly lower wavenumber compared to 2',4'-dimethylacetophenone due to the electron-donating effect of the amino group.

-

-

Mass Spectrometry (MS) :

-

A molecular ion peak (M⁺) at m/z = 163.

-

Fragmentation patterns characteristic of both acetophenones and anilines.

-

IV. Predicted Reactivity and Synthetic Utility

The chemical reactivity of 3'-Amino-2',4'-dimethylacetophenone is dictated by its three key functional groups: the aromatic amine, the ketone, and the substituted aromatic ring.

-

The Amino Group : This group imparts nucleophilic and basic properties. It can be expected to undergo reactions typical of anilines, such as:

-

Diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents.

-

Acylation to form amides.

-

Alkylation to form secondary and tertiary amines.

-

-

The Ketone Group : The carbonyl group is electrophilic and can undergo:

-

Nucleophilic addition reactions at the carbonyl carbon.

-

Reduction to a secondary alcohol.

-

Reductive amination.

-

Alpha-halogenation.

-

-

The Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the amino and methyl groups. The directing effects of these groups will influence the position of substitution.

This trifunctional nature makes 3'-Amino-2',4'-dimethylacetophenone a potentially versatile building block in medicinal chemistry and materials science.

V. Experimental Workflow and Structural Relationships

The following diagram illustrates the structural relationship between the target compound and the reference compounds used for property prediction.

Caption: Structural relationship for property prediction.

VI. Conclusion

While direct experimental data for 3'-Amino-2',4'-dimethylacetophenone remains to be published, a robust and scientifically sound prediction of its physical and chemical properties can be made through the careful analysis of structurally related compounds. This guide provides a comprehensive predicted profile for this molecule, offering valuable insights for researchers venturing into its synthesis and application. As with any predictive endeavor, the properties outlined herein should be validated experimentally at the earliest opportunity.

References

-

PubChem. 2,4-Dimethylacetophenone. National Center for Biotechnology Information. [Link][1]

-

PubChem. 3'-Aminoacetophenone. National Center for Biotechnology Information. [Link][4]

-

Cheméo. 3-Amino-2,4-dimethylpentane. [Link]

-

Automated Topology Builder (ATB) and Repository. 3,4-Dimethylacetophenone. [Link]

-

NIST WebBook. 4-N,N-Dimethylaminoacetophenone. [Link]

-

The Good Scents Company. 2',4'-dimethyl acetophenone. [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. [Link][3]

Sources

Potential biological activity of 1-(3-Amino-2,4-dimethylphenyl)ethanone

An In-depth Technical Guide to the Predicted Biological Activity of 1-(3-Amino-2,4-dimethylphenyl)ethanone

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the acetophenone scaffold is a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have been explored for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The subject of this guide, 1-(3-Amino-2,4-dimethylphenyl)ethanone, is a structurally distinct aminophenyl ethanone derivative for which, to date, specific biological activities have not been extensively reported. However, its core structure, featuring an aromatic amine and a ketone functional group, suggests significant potential for derivatization and interaction with biological targets.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a predictive framework for investigating the biological potential of 1-(3-Amino-2,4-dimethylphenyl)ethanone. As a Senior Application Scientist, the perspective offered herein is grounded in established structure-activity relationships (SAR) of analogous compounds. We will explore hypothesized biological activities, propose potential mechanisms of action, and provide detailed, self-validating experimental protocols to guide future research. The objective is to furnish a comprehensive roadmap for unlocking the therapeutic promise of this novel chemical entity.

Physicochemical Properties and Structural Features

Understanding the fundamental physicochemical properties of a compound is the first step in evaluating its potential as a drug candidate. While experimental data for 1-(3-Amino-2,4-dimethylphenyl)ethanone is scarce, we can infer its properties based on its structure and data from similar compounds.

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | Not readily available | Indicates a novel or less-studied compound. |

| Molecular Formula | C₁₀H₁₃NO | Derived from its chemical structure. |

| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on similar substituted acetophenones. |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | The aromatic ring and methyl groups suggest hydrophobicity, while the amino and ketone groups can participate in hydrogen bonding. |

| Key Functional Groups | Primary Aryl Amine, Ketone | These groups are highly reactive and key to the proposed derivatization strategies and biological interactions.[5] |

The unique substitution pattern—an amino group at position 3, flanked by methyl groups at positions 2 and 4—may influence the compound's conformational flexibility and its interaction with target proteins compared to other aminophenyl ethanone isomers.

Hypothesized Biological Activity I: Anticancer Potential

A significant body of research points to the anticancer properties of substituted acetophenones and their derivatives.[1] Notably, analogs of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone have been identified as potent inhibitors of tubulin polymerization, a clinically validated mechanism for inducing apoptosis in cancer cells.[3]

Mechanistic Hypothesis: Tubulin Polymerization Inhibition

We hypothesize that 1-(3-Amino-2,4-dimethylphenyl)ethanone can serve as a foundational scaffold for the development of novel tubulin polymerization inhibitors. The core aminophenyl ethanone structure can be modified to mimic the binding of known agents like Combretastatin A-4 at the colchicine-binding site of β-tubulin. This binding event disrupts the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity and Tubulin Polymerization Assay

This workflow first screens for general cytotoxicity and then investigates the specific mechanism of tubulin inhibition.

Caption: Experimental workflow for validating anticancer activity.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-(3-Amino-2,4-dimethylphenyl)ethanone and its derivatives in culture media. Replace the existing media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: Tubulin Polymerization Assay

-

Reagents: Use a commercially available tubulin polymerization assay kit (fluorescence-based). Reagents typically include purified tubulin protein, GTP, and a fluorescence reporter.

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer.

-

Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative vehicle control (DMSO).

-

Initiation: Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitoring: Measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration to determine the IC₅₀.[3]

Hypothesized Biological Activity II: Antimicrobial Effects

The formation of chalcones and Schiff bases from acetophenone precursors is a well-established strategy for generating potent antimicrobial agents.[2][6] These derivatives often possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]

Mechanistic Hypothesis: Multi-Target Inhibition

The antimicrobial activity of chalcones and Schiff bases is often multifactorial. We hypothesize that derivatives of 1-(3-Amino-2,4-dimethylphenyl)ethanone could act by:

-

Disrupting the Cell Membrane: The lipophilic nature of the chalcone backbone can facilitate insertion into the bacterial cell membrane, leading to increased permeability and cell death.

-

Inhibiting Key Enzymes: These compounds can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

-

Inhibiting Biofilm Formation: Many acetophenone-triazole hybrids have shown the ability to inhibit the growth of biofilm-forming marine bacteria.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution for MIC Determination

-

Derivative Synthesis: Synthesize chalcones by reacting 1-(3-Amino-2,4-dimethylphenyl)ethanone with various substituted benzaldehydes via a Claisen-Schmidt condensation.[2] Synthesize Schiff bases via condensation with salicylaldehydes.

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothesized Biological Activity III: Anti-inflammatory Properties

Chalcones and 1-indanone derivatives, both accessible from acetophenone precursors, have demonstrated anti-inflammatory activities.[2][4] This suggests a potential role for derivatives of our target compound in modulating inflammatory pathways.

Mechanistic Hypothesis: COX Enzyme Inhibition

A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. We hypothesize that derivatives of 1-(3-Amino-2,4-dimethylphenyl)ethanone could act as selective or non-selective COX inhibitors.

Experimental Protocol: COX Inhibition Assay

A colorimetric or fluorescent COX inhibitor screening assay can be used to evaluate the inhibitory activity of the compounds against purified COX-1 and COX-2 enzymes.

Protocol 4: COX (ovine/human) Inhibitor Screening Assay

-

Reagents: Utilize a commercial COX inhibitor screening assay kit. Reagents include purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided reaction buffer.

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the enzyme solutions. Allow a pre-incubation period for the compound to bind to the enzyme. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., Diclofenac or Celecoxib).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: After a set incubation time (e.g., 10 minutes) at 37°C, add the detection reagent. The probe will react with the prostaglandin G₂ produced by the COX enzyme to generate a signal.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

While 1-(3-Amino-2,4-dimethylphenyl)ethanone is an understudied molecule, its chemical structure provides a fertile ground for the development of novel therapeutic agents. This guide has outlined a series of rational, hypothesis-driven investigations into its potential anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a clear and robust framework for validating these predictions.

Successful identification of active compounds should be followed by more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Testing promising lead compounds in relevant animal models of cancer, infection, or inflammation.

-

Toxicology and ADME Profiling: Evaluating the safety and pharmacokinetic properties of lead candidates.

By systematically applying the principles and protocols detailed in this guide, researchers can effectively probe the biological landscape of 1-(3-Amino-2,4-dimethylphenyl)ethanone and its derivatives, potentially uncovering new lead compounds for drug discovery.

References

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PMC. [Link]

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]

- 1-(aminophenyl)-2-aminoethanone derivatives.

-

Synthesis, characterization and biological screening of novel substituted chalcones. Scholars Research Library. [Link]

-

1-(3-Amino-2,4-dihydroxyphenyl)ethanone. PubChem. [Link]

-

Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. MDPI. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

-

The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. ResearchGate. [Link]

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Organic Chemistry: An Indian Journal. [Link]

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-Ethanone Derivatives for Multi-Targeted Treatment of Alzheimer's Disease. Hilaris Publishing. [Link]

-

1-(3,4-dimethylphenyl)ethanone. Chemical Synthesis Database. [Link]

-

Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. CAS 17071-24-8: Ethanone, 1-(3-amino-4-methylphenyl)- (9CI) [cymitquimica.com]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. researchgate.net [researchgate.net]

- 8. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents | MDPI [mdpi.com]

Substituted Aminoacetophenones: A Cornerstone in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted aminoacetophenones are a class of organic compounds that serve as remarkably versatile building blocks in a multitude of scientific disciplines.[1] Characterized by an acetophenone core bearing an amino group on the phenyl ring, these molecules are foundational precursors in the synthesis of a vast array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3] Their unique chemical architecture, featuring both a nucleophilic amino group and a reactive ketone moiety, allows for a diverse range of chemical transformations, making them indispensable in medicinal chemistry, organic synthesis, and materials science.[2][4] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of substituted aminoacetophenones, with a focus on the rationale behind experimental choices and the validation of described protocols.

Synthesis of Substituted Aminoacetophenones: A Strategic Approach

The synthesis of substituted aminoacetophenones can be achieved through several strategic pathways, with the choice of method often dictated by the desired substitution pattern, scale of the reaction, and availability of starting materials.

Nitration and Subsequent Reduction of Acetophenones

A classical and widely employed method involves the nitration of a substituted acetophenone followed by the reduction of the resulting nitro group to an amine. This two-step process offers a reliable route to various aminoacetophenone isomers.

Rationale: This approach is favored for its predictability and the commercial availability of a wide range of substituted acetophenones. The nitration step allows for regioselective introduction of the nitro group, which can then be cleanly reduced without affecting the ketone functionality.

Experimental Protocol: Synthesis of 3-Aminoacetophenone [5]

-

Step 1: Nitration of Acetophenone.

-

To a stirred solution of acetophenone in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred for a designated period, allowing for the formation of 3-nitroacetophenone.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

The crude 3-nitroacetophenone is collected by filtration, washed with water, and can be purified by recrystallization.

-

-

Step 2: Reduction of 3-Nitroacetophenone.

-

The synthesized 3-nitroacetophenone is dissolved in a suitable solvent, such as ethanol.[2]

-

A reducing agent, commonly granular tin and concentrated hydrochloric acid, is added to the solution.[2]

-

The reaction is heated under reflux until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then made basic with a sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

-

The product, 3-aminoacetophenone, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), dried over an anhydrous salt, and concentrated under reduced pressure.[2]

-

Further purification can be achieved through column chromatography or distillation.[2]

-

Friedel-Crafts Acylation of Anilines

Another important synthetic route is the Friedel-Crafts acylation of anilines. To prevent undesired side reactions at the amino group, it is often necessary to protect it prior to acylation.

Rationale: This method is particularly useful when the desired aniline precursor is readily available. The use of a protecting group, such as trifluoroacetamide, is a critical strategic choice. It deactivates the amino group towards the Lewis acid catalyst and prevents N-acylation, directing the acylation to the aromatic ring. The trifluoroacetyl group can be easily removed under mild basic conditions.[6][7]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxyacetophenone [6][7]

-

Step 1: Protection of 3,5-dimethoxyaniline.

-

3,5-dimethoxyaniline is reacted with a protecting agent, such as trifluoroacetic anhydride, to form the corresponding trifluoroacetamide.

-

-

Step 2: Friedel-Crafts Acylation.

-

The protected aniline is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst, such as tin tetrachloride (SnCl₄).[7] SnCl₄ is often preferred over other Lewis acids like AlCl₃ as it allows the reaction to proceed under milder conditions.[7]

-

This step yields a mixture of acetylated regioisomers.

-

-

Step 3: Deprotection.

-